UDP-glucuronic acid (trisodium)
Overview
Description
These glycoconjugates include mammalian glycosaminoglycans, plant cell wall polysaccharides, and bacterial capsule glycoglycerolipids . It plays a significant role in the biosynthesis of polysaccharides and is an intermediate in the biosynthesis of ascorbic acid (except in primates and guinea pigs) . Additionally, it participates in the heme degradation process in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: UDP-glucuronic acid (trisodium) is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase (EC 1.1.1.22) using NAD+ as a cofactor . An efficient three-step cascade route has been developed using whole cells expressing hyperthermophilic enzymes to produce UDP-glucuronic acid from starch . This method involves coupling a coenzyme regeneration system with an appropriate expression level of UDP-glucose 6-dehydrogenase in a single strain, allowing the cells to meet NAD+ requirements without the addition of exogenous NAD+ .
Industrial Production Methods: In industrial settings, UDP-glucuronic acid (trisodium) is produced using microbial cell factories. The cells are engineered to express hyperthermophilic enzymes that facilitate the conversion of starch to UDP-glucuronic acid . The final product is purified using anion exchange chromatography, achieving a yield of approximately 92% .
Chemical Reactions Analysis
Types of Reactions: UDP-glucuronic acid (trisodium) undergoes various chemical reactions, including glucuronidation, where it serves as a glucuronosyl donor in glucuronosyltransferase reactions . This process involves the transfer of the glucuronic acid component to a substrate, forming glucuronides .
Common Reagents and Conditions: The primary reagent used in these reactions is UDP-glucuronic acid itself, along with glucuronosyltransferase enzymes . The reactions typically occur under physiological conditions, with the presence of cofactors such as NAD+ .
Major Products Formed: The major products formed from these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body . These glucuronides include various drug metabolites and endogenous compounds .
Scientific Research Applications
UDP-glucuronic acid (trisodium) has a wide range of scientific research applications:
Mechanism of Action
UDP-glucuronic acid (trisodium) exerts its effects through the process of glucuronidation. This involves the transfer of the glucuronic acid component to a substrate by UDP-glucuronosyltransferase enzymes . The resulting glucuronides are more water-soluble and can be easily excreted from the body . This process is crucial for the detoxification of drugs and other xenobiotics, as well as the metabolism of endogenous compounds .
Comparison with Similar Compounds
UDP-galacturonic acid trisodium: Another nucleotide sugar used in the biosynthesis of polysaccharides.
UDP-glucose: A precursor for UDP-glucuronic acid and other nucleotide sugars.
UDP-iduronic acid: An epimer of UDP-glucuronic acid used in the biosynthesis of glycosaminoglycans.
Uniqueness: UDP-glucuronic acid (trisodium) is unique due to its role as a glucuronosyl donor in glucuronidation reactions, which are essential for the detoxification of drugs and other xenobiotics . Its ability to form water-soluble glucuronides makes it a critical compound in various biochemical processes .
Properties
IUPAC Name |
trisodium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);;;/q;3*+1/p-3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISLXYONSHQEO-KKCCWGBDSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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